6-Aminooxy-hexanoic acid; hydrobromide

Bioconjugation Oxime Ligation PROTAC Synthesis

Choose this C5 alkyl-aminooxy linker for its unique dual functionality: the aminooxy group enables bio-orthogonal, catalyst-free oxime ligation with carbonyls—absent in generic alkyl or maleimide linkers—while the hydrophobic C5 spacer enhances membrane permeability over PEG alternatives. Optimized for PROTAC ternary complex formation, the C5 length often outperforms shorter (C3) or longer (C8) chains. Ideal for chemoselective PROTAC library assembly, cell-permeable probes, and aldose reductase inhibitor development. Research-use-only; hydrobromide salt for stability.

Molecular Formula C6H14BrNO3
Molecular Weight 228.08 g/mol
CAS No. 448954-98-1
Cat. No. B1285541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminooxy-hexanoic acid; hydrobromide
CAS448954-98-1
Molecular FormulaC6H14BrNO3
Molecular Weight228.08 g/mol
Structural Identifiers
SMILESC(CCC(=O)O)CCON.Br
InChIInChI=1S/C6H13NO3.BrH/c7-10-5-3-1-2-4-6(8)9;/h1-5,7H2,(H,8,9);1H
InChIKeyBGUDSFOAMPGEOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminooxy-Hexanoic Acid Hydrobromide (CAS 448954-98-1): A C5 Alkyl Chain PROTAC Linker with Aminooxy Chemistry


6-Aminooxy-hexanoic acid hydrobromide (CAS 448954-98-1), also designated as NH2-O-C5-COOH hydrobromide, is a synthetic, alkyl chain-based linker with the molecular formula C6H14BrNO3 and a molecular weight of 228.08 g/mol . This compound is a heterobifunctional spacer, integrating a terminal aminooxy group (-O-NH2) and a carboxylic acid group (-COOH) at opposite ends of a C5 alkyl chain . Its primary application is as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it facilitates the conjugation of a target protein ligand to an E3 ubiquitin ligase recruiter, thereby enabling targeted protein degradation . The aminooxy moiety is particularly valued for its ability to form stable oxime bonds with carbonyl groups under mild, bio-orthogonal conditions, a feature that distinguishes it from standard alkyl or PEG linkers and expands its utility in bioconjugation and chemical biology .

Why 6-Aminooxy-Hexanoic Acid Hydrobromide Cannot Be Replaced by Generic Alkyl or PEG Linkers


Direct substitution of 6-aminooxy-hexanoic acid hydrobromide with a generic alkyl or PEG linker is scientifically unsound due to the unique functional chemistry and optimized spacer length of this compound. The terminal aminooxy group provides a bio-orthogonal oxime ligation handle, which is absent in standard linkers like 6-aminohexanoic acid or 6-maleimidocaproic acid . This enables site-specific, chemoselective conjugation under mild conditions without the need for harsh catalysts or reactive side chains [1]. Furthermore, the C5 alkyl chain length is critical for optimizing the spatial arrangement within a PROTAC ternary complex. Linker length directly influences degradation efficiency, and studies indicate that C5 linkers often provide an optimal balance of flexibility and reach, which is lost with shorter (e.g., C3) or longer (e.g., C8) alkyl chains [2]. In contrast to PEG-based aminooxy linkers, the C5 alkyl backbone of this compound offers enhanced membrane permeability and metabolic stability, making it a superior choice for cellular assays and lead optimization [3].

Quantitative Differentiation Guide for 6-Aminooxy-Hexanoic Acid Hydrobromide


Chemoselective Conjugation: Aminooxy vs. Amine Chemistry

The aminooxy group (-O-NH2) of this compound enables bio-orthogonal oxime ligation with carbonyls (e.g., aldehydes or ketones), a reaction that is highly chemoselective and proceeds rapidly under mild aqueous conditions (pH 4-7) without a catalyst [1]. In contrast, a generic primary amine linker (e.g., 6-aminohexanoic acid) requires activation to form an amide bond, which is less specific and can lead to cross-reactivity with other functional groups in a complex biological milieu. The oxime bond formed by the aminooxy group is also hydrolytically more stable than a hydrazone, with a half-life of several days at physiological pH [1]. This translates to higher conjugation efficiency and a more robust final conjugate.

Bioconjugation Oxime Ligation PROTAC Synthesis

PROTAC Linker Length: C5 Alkyl Chain Performance vs. C3 and C8 Analogs

The optimal linker length is a critical determinant of PROTAC efficacy, influencing ternary complex formation and subsequent protein degradation [1]. Comparative analysis of alkyl linkers in PROTAC design indicates that a C5 spacer (as found in this compound) often provides a superior balance of flexibility, permeability, and solubility compared to shorter C3 or longer C8 chains [2]. C5 linkers add an extra set of rotamers that can accommodate subtle discrepancies in binding-site spacing, a capability that is lost when the chain is reduced to C3 [2]. While the optimal length is system-dependent, C5 is frequently identified as a 'middle-ground' option that avoids the rigidity of C3 and the excessive reach and potential solubility issues of C8 [2].

PROTAC Linker Optimization Ternary Complex Formation

Membrane Permeability: Alkyl Chain vs. PEG-Based Linkers

The hydrophobic nature of the C5 alkyl chain in 6-aminooxy-hexanoic acid hydrobromide confers a significant advantage in passive membrane permeability compared to hydrophilic polyethylene glycol (PEG) linkers of a similar length [1]. Comparative permeability studies have shown that at matched lipophilicity, alkyl-linked degraders outperform their PEGylated analogues in parallel artificial membrane permeability assays (PAMPA) [1]. This improved permeability is directly correlated with higher unbound concentrations in plasma and tissues, which is a key factor for in vivo efficacy [1]. In contrast, PEG linkers, while improving aqueous solubility, can create a large polar surface area that hinders passive diffusion across lipid bilayers [1].

PROTAC Cellular Permeability Drug Design

Potential as an Aldose Reductase Inhibitor Scaffold: A Data-Driven Advantage

Derivatives of 6-[[(diphenylmethylene)amino]oxy]hexanoic acid, which are synthesized from this core scaffold, have been identified as potent inhibitors of aldose reductase (AR) [1]. Systematic structural modifications of this scaffold yielded compounds (22-24) with an IC50 value of approximately 3 µM against human aldose reductase [1]. This inhibitory activity is notable as it approaches that of the reference inhibitor sorbinil [1]. This demonstrates that the 6-aminooxy-hexanoic acid backbone is not merely a passive linker but can serve as an active pharmacophore in the development of small-molecule enzyme inhibitors, a property not shared by generic alkyl or PEG linkers.

Aldose Reductase Enzyme Inhibition Diabetic Complications

Key Application Scenarios for 6-Aminooxy-Hexanoic Acid Hydrobromide


Synthesis of PROTACs with Defined Linker Geometry for Optimal Protein Degradation

This compound is ideally suited for constructing PROTACs where a C5 alkyl spacer length is predicted to be optimal for inducing a productive ternary complex between the target protein and an E3 ligase [1]. Its aminooxy group allows for modular, chemoselective conjugation to carbonyl-containing ligands, enabling the rapid assembly of diverse PROTAC libraries for screening . This is particularly relevant for targets where linker length is a known sensitivity factor, as the C5 chain provides a balanced starting point for optimization [1].

Bioconjugation for Cellular Assays Requiring High Membrane Permeability

In applications where a conjugated molecule (e.g., a fluorescent probe or a drug payload) must cross a cell membrane, the hydrophobic C5 alkyl backbone of this linker offers a distinct advantage over PEG-based alternatives [2]. This makes it a strategic choice for preparing cell-permeable activity-based probes or for modifying small molecules to improve their passive diffusion in cell culture or in vivo models [2].

Development of Novel Aldose Reductase Inhibitors

Based on the published data showing that 6-[[(diphenylmethylene)amino]oxy]hexanoic acid derivatives exhibit potent aldose reductase inhibitory activity (IC50 ≈ 3 µM), this compound can serve as a key starting material for medicinal chemistry efforts targeting diabetic complications [3]. The aminooxy group provides a unique synthetic handle for further derivatization, making it a valuable building block for structure-activity relationship (SAR) studies in this therapeutic area [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Aminooxy-hexanoic acid; hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.